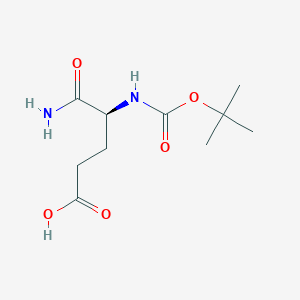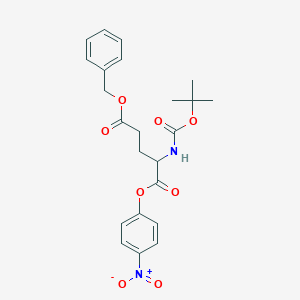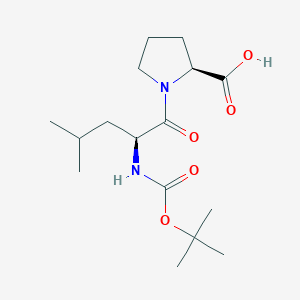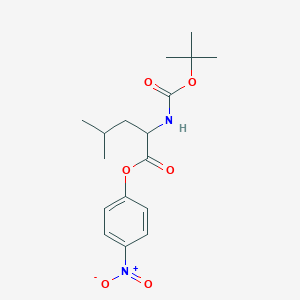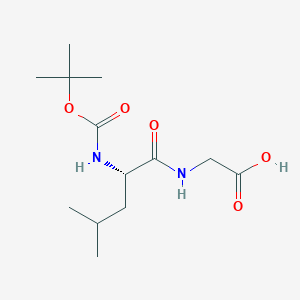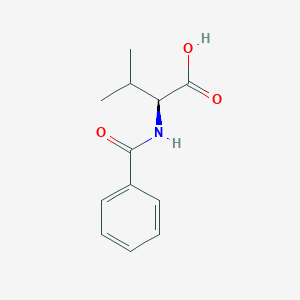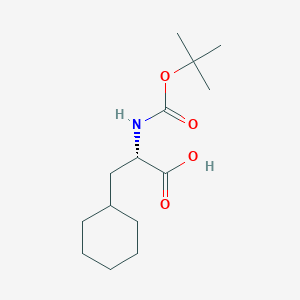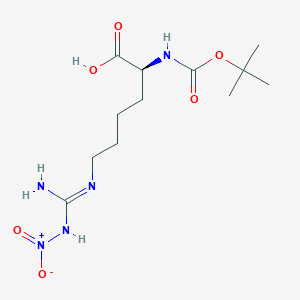
Boc-HomoArg(NO2)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-HomoArg(NO2)-OH: is a chemical compound known as N6-(amino(nitroamino)methylene)-N2-(tert-butoxycarbonyl)-L-lysine. It is a derivative of the amino acid lysine, modified with a tert-butoxycarbonyl (Boc) protecting group and a nitro group. This compound is often used in peptide synthesis and biochemical research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-HomoArg(NO2)-OH typically involves the following steps:
Protection of the amino group: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting lysine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of the nitro group: The nitro group is introduced by reacting the protected lysine with a nitro reagent, such as nitrous acid or a nitroalkane, under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize impurities. Industrial production also incorporates advanced purification techniques to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Boc-HomoArg(NO2)-OH can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products:
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Removal of the Boc group to yield the free amino compound.
Scientific Research Applications
Boc-HomoArg(NO2)-OH has several applications in scientific research:
Peptide Synthesis:
Biochemical Research: The compound is used to study enzyme-substrate interactions, protein folding, and other biochemical processes.
Medicinal Chemistry: Researchers use this compound to develop novel therapeutic agents and study their interactions with biological targets.
Industrial Applications: The compound is used in the production of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Boc-HomoArg(NO2)-OH involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with enzymes and other proteins. The Boc protecting group allows for selective modification of the amino group, enabling targeted functionalization in peptide synthesis and other applications.
Comparison with Similar Compounds
Boc-Lysine: Similar to Boc-HomoArg(NO2)-OH but without the nitro group, used in peptide synthesis.
Fmoc-Lysine: Another lysine derivative with a different protecting group (fluorenylmethyloxycarbonyl), used in peptide synthesis.
Boc-Arginine: A derivative of arginine with a Boc protecting group, used in peptide synthesis and biochemical research.
Uniqueness: this compound is unique due to the presence of both the Boc protecting group and the nitro group. This combination allows for selective functionalization and modification, making it a valuable tool in peptide synthesis and biochemical research. The nitro group also imparts unique redox properties, enabling studies of redox reactions and interactions with biological targets.
Properties
IUPAC Name |
(2S)-6-[[amino(nitramido)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O6/c1-12(2,3)23-11(20)15-8(9(18)19)6-4-5-7-14-10(13)16-17(21)22/h8H,4-7H2,1-3H3,(H,15,20)(H,18,19)(H3,13,14,16)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIPSHDRWHZYOM-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCN=C(N)N[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
